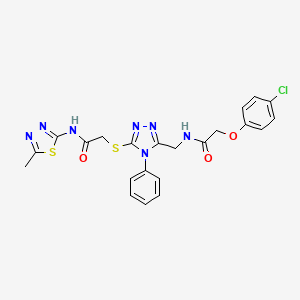

2-(4-chlorophenoxy)-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN7O3S2/c1-14-26-28-21(35-14)25-20(32)13-34-22-29-27-18(30(22)16-5-3-2-4-6-16)11-24-19(31)12-33-17-9-7-15(23)8-10-17/h2-10H,11-13H2,1H3,(H,24,31)(H,25,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPONQPMNUPYAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN7O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide is a complex organic molecule that incorporates various heterocyclic structures, including thiadiazole and triazole moieties. Its unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial therapy.

Structural Features

The compound features:

- Chlorophenoxy group : Enhances lipophilicity and may influence biological interactions.

- Thiadiazole ring : Known for various biological activities including anticancer and antimicrobial effects.

- Triazole moiety : Often associated with enhanced pharmacological properties.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

Studies have shown that derivatives of thiadiazole and triazole exhibit promising anticancer properties. For instance:

- IC50 Values : In a study involving similar compounds, one derivative exhibited an IC50 of 10.10 µg/mL against cancer cell lines, while structural modifications led to enhanced potency (e.g., IC50 = 3.21 µg/mL) .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- Mechanism of Action : The presence of halogens on the phenyl ring has been linked to increased antibacterial activity against Gram-positive bacteria .

Other Biological Activities

Research on related compounds indicates additional activities:

- Anti-inflammatory : Thiadiazole derivatives have shown anti-inflammatory effects in various models.

- Antioxidant Properties : The compound may also possess antioxidant capabilities due to its structural characteristics .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | Benzylthio group; trifluoromethyl substitution | Anticancer properties; apoptosis induction |

| N-(5-(trifluoromethyl)-1,3,4-thiadiazol -2 -yl ) - 2 - ( (5 - ( ( 4 -aminophenoxy )methyl ) - 4 -phenyl -4H -1 , 2 , 4 -triazol -3 -yl ) thio ) acetamide | Similar thiadiazole-triazole linkage | Antimicrobial activity; cytotoxicity |

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : Interacting with specific enzymes or receptors to exert its effects.

- Molecular Docking Studies : These studies suggest binding affinities that inform potential modifications for enhanced activity .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Study on Thiadiazole Derivatives : A series of derivatives were tested against MCF-7 and HepG2 cell lines demonstrating significant anticancer activity with varying structural modifications leading to enhanced potency .

- Antimicrobial Efficacy Study : Compounds bearing the thiadiazole moiety were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing promising results .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 367.9 g/mol. The structure includes a thiadiazole moiety, which is known for its diverse biological activities. The presence of the chlorophenoxy group and the triazole ring further enhances its potential as a pharmacological agent.

Overview

Recent studies have highlighted the anticancer properties of derivatives containing thiadiazole structures. For instance, compounds similar to 2-(4-chlorophenoxy)-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide have been synthesized and evaluated for their efficacy against various cancer cell lines.

Case Study: Anticancer Efficacy

In one study focusing on 1,3,4-thiadiazole derivatives, compounds were synthesized and tested against neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cell lines using the MTT assay. Although none surpassed the activity of doxorubicin, several derivatives exhibited significant cytotoxic effects, indicating that modifications to the thiadiazole structure could enhance anticancer activity .

Data Table: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | SKNMC | 15.0 | |

| Compound B | HT-29 | 12.5 | |

| Compound C | PC3 | 20.0 | |

| Doxorubicin | SKNMC | 10.0 |

Overview

The antimicrobial potential of compounds containing the thiadiazole moiety has been extensively studied. Research indicates that these compounds exhibit significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity

A review highlighted the effectiveness of 2-amino-1,3,4-thiadiazole derivatives against various pathogens. These derivatives showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like itraconazole .

Data Table: Antimicrobial Efficacy

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound D | S. aureus | 32.6 | |

| Compound E | E. coli | 25.0 | |

| Compound F | A. niger | 40.0 |

Overview

Compounds with thiadiazole structures have also been investigated for their potential as anti-Alzheimer agents. Recent research demonstrated that certain derivatives exhibited potent anticholinesterase activity.

Case Study: Anti-Alzheimer Activity

In a study evaluating various thiadiazole derivatives for their ability to inhibit acetylcholinesterase, one compound displayed an IC50 value in the nanomolar range, suggesting a promising lead for further development in Alzheimer's treatment .

Data Table: Anticholinesterase Activity

Comparison with Similar Compounds

Table 1: Key Structural and Bioactivity Comparisons

*Hypothetical value for illustrative purposes; specific data for the target compound is pending further studies.

Key Observations:

Heterocyclic Core Modifications :

- Replacement of the 1,2,4-triazole with a 1,3,4-oxadiazole (as in compound 3a) reduces steric hindrance but decreases metabolic stability due to reduced aromaticity .

- The trifluoromethyl group in ’s compound enhances lipophilicity and bioavailability compared to the target’s methyl group .

Substituent Effects: The 4-chlorophenoxy group in the target compound improves membrane permeability, similar to chlorophenyl motifs in cytotoxic agents . Methoxy or trifluoromethyl substituents (e.g., in and ) alter electronic profiles, affecting binding to targets like kinases or fungal enzymes .

Thioether Linkage :

- The thioether bridge in the target compound and its analogues (e.g., ) facilitates redox interactions, critical for anticancer activity .

Research Findings

Bioactivity and Mechanism

- Cytotoxic Potential: Analogues like compound 3a show potent activity against HeLa cells (IC50 8.5 μM), suggesting the target compound may exhibit similar or enhanced effects due to its triazole-thiadiazole synergy .

- Enzyme Inhibition: The pyrimidinone-thiophene analogue () inhibits kinases at sub-micromolar levels, implying that the target’s triazole core could target analogous pathways .

Molecular Docking and SAR

- Molecular docking studies (referencing methods in ) predict strong binding of the target compound to ATP-binding pockets in kinases, driven by hydrogen bonding with the acetamide and π-π stacking of the chlorophenoxy group .

- Structure-Activity Relationship (SAR) trends indicate that electron-withdrawing groups (e.g., -Cl) enhance bioactivity, while bulky substituents on the triazole reduce solubility .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis involves multi-step reactions, often starting with coupling chloroacetyl chloride to heterocyclic amines (e.g., thiadiazole or triazole derivatives) in the presence of triethylamine. Key parameters for optimization include:

Q. Table 1: Critical Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 20–25°C | Minimizes byproduct formation |

| Solvent | Dioxane or acetone | Enhances intermediate stability |

| Base | Triethylamine | Neutralizes HCl, drives reaction |

| Recrystallization | Ethanol-DMF (1:1) | Purity >95% achievable |

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

- NMR : Assign peaks for the 4-chlorophenoxy group (δ 7.2–7.4 ppm for aromatic protons) and the thiadiazole/triazole protons (δ 8.1–8.5 ppm). Use HSQC to correlate carbons with adjacent protons .

- IR : Confirm carbonyl groups (C=O stretch at ~1680–1720 cm⁻¹) and thioether bonds (C-S at ~650–700 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., via HRMS) to distinguish between isomers .

Q. What safety protocols are essential for handling this compound during synthesis?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Emergency Measures : In case of exposure, rinse eyes with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict bioactivity and resolve contradictory experimental data?

Methodological Answer:

- DFT Calculations : Optimize the compound’s geometry to identify reactive sites (e.g., thioether bonds) and predict redox behavior .

- Molecular Docking : Screen against cancer targets (e.g., EGFR or tubulin) using AutoDock Vina. Compare binding affinities to explain discrepancies in cytotoxicity assays .

- MD Simulations : Run 100-ns trajectories to assess stability in biological matrices, correlating with in vitro results .

Q. Table 2: Computational Workflow for Bioactivity Prediction

| Step | Tool/Software | Output Metric |

|---|---|---|

| Geometry Optimization | Gaussian 16 | Energy-minimized structure |

| Docking | AutoDock Vina | Binding energy (ΔG, kcal/mol) |

| Dynamics | GROMACS | RMSD, ligand-protein stability |

Q. What strategies validate the compound’s mechanism of action when in vitro and in silico data conflict?

Methodological Answer:

- Orthogonal Assays : Combine MTT (cytotoxicity) with flow cytometry (apoptosis) to confirm mechanistic pathways .

- SAR Studies : Synthesize analogs (e.g., replace thiadiazole with oxadiazole) to isolate contributions of specific moieties .

- Metabolite Profiling : Use LC-MS to track intracellular degradation products that may alter bioactivity .

Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction scalability?

Methodological Answer:

- Parameter Screening : Train AI models on historical data (e.g., solvent polarity, catalyst loading) to predict optimal scale-up conditions .

- Real-Time Monitoring : Integrate IoT sensors with AI to adjust temperature/pH during large-batch synthesis .

- Feedback Loops : Use failed experiment data to refine neural networks, reducing trial-and-error .

Q. What are the best practices for resolving spectral data contradictions (e.g., unexpected NOESY correlations)?

Methodological Answer:

- 2D NMR : Use NOESY/ROESY to distinguish between spatial proximity (e.g., intramolecular H-bonding) and actual stereochemical assignments .

- Dynamic Effects : Account for conformational flexibility (e.g., rotating thioether bonds) that may distort NOE signals .

- Cross-Validation : Compare with X-ray crystallography data if single crystals are obtainable .

Q. How to design stability studies for long-term storage under varying environmental conditions?

Methodological Answer:

- Forced Degradation : Expose to UV light (ICH Q1B), humidity (40°C/75% RH), and acidic/alkaline conditions to identify degradation pathways .

- Analytical Monitoring : Track purity via HPLC every 3 months; correlate degradation products with storage conditions .

- Formulation Additives : Test antioxidants (e.g., BHT) or desiccants to extend shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.